Ancistrocongoline D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

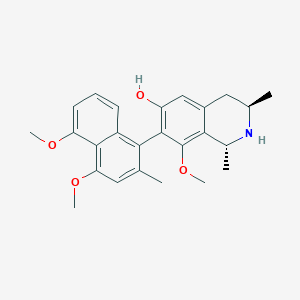

Ancistrocongoline D is a naphthylisoquinoline alkaloid isolated from the plant Ancistrocladus congolensis . This compound belongs to a unique class of natural products known for their complex structures and significant biological activities. Naphthylisoquinoline alkaloids have been studied for their potential therapeutic applications, including antimalarial, antileishmanial, and antitrypanosomal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ancistrocongoline D involves several steps, starting from simple aromatic precursors. The key steps include the formation of the naphthalene and isoquinoline moieties, followed by their coupling to form the naphthylisoquinoline structure . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the coupling reactions .

Industrial Production Methods

advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Ancistrocongoline D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the naphthalene or isoquinoline moieties.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce dihydro or tetrahydro derivatives .

Scientific Research Applications

Antiparasitic Activity

Ancistrocongoline D has demonstrated significant biological activity against several parasitic diseases:

- Malaria : Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that it interferes with the parasite's metabolic processes, leading to cell death .

- Leishmaniasis : The compound has also been evaluated for its efficacy against Leishmania species. It shows promise as a therapeutic agent, potentially inhibiting the growth of the parasite and reducing infection severity .

- Chagas Disease : this compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, has been documented. Its mechanism involves disrupting cellular functions essential for the parasite's survival .

- African Sleeping Sickness : The compound has been tested against Trypanosoma brucei, which causes African sleeping sickness. Preliminary results indicate that this compound can inhibit the growth of this pathogen .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of Ancistrocongoline D involves its interaction with specific molecular targets within the cells of parasites. It is believed to interfere with critical pathways necessary for the survival and proliferation of these parasites . The exact molecular targets and pathways are still under investigation, but its activity against multiple parasitic diseases highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

Ancistrocongoline D can be compared with other naphthylisoquinoline alkaloids, such as:

Ancistrolikokines: These compounds share a similar naphthylisoquinoline structure and exhibit comparable biological activities.

Korupensamine A: Another naphthylisoquinoline alkaloid with antimalarial and antitrypanosomal activities.

Mbandakamines: These dimeric naphthylisoquinoline alkaloids also show significant antiprotozoal activities.

This compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and development .

Q & A

Basic Research Questions

Q. What are the critical gaps in current literature on Ancistrocongoline D, and how can researchers identify them systematically?

To identify gaps, conduct a structured literature review using databases like PubMed, SciFinder, and Web of Science, focusing on peer-reviewed articles (avoiding unreliable sources like benchchem.com ). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to categorize existing studies. Analyze inconsistencies in reported bioactivity, synthesis methods, or mechanistic data. For example, discrepancies in IC50 values across studies may indicate variability in assay conditions or compound purity, warranting further investigation .

Q. What standard analytical techniques are validated for characterizing this compound’s structural and functional properties?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are foundational for structural elucidation. For bioactivity profiling, use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies, ensuring protocols align with REPRODUCE guidelines for reproducibility. Cross-validate results with orthogonal methods (e.g., HPLC for purity validation) and reference primary literature for established protocols .

Q. How should researchers design a hypothesis-driven study to explore this compound’s mechanism of action?

Formulate hypotheses based on structural analogs or computational docking studies (e.g., using AutoDock Vina). Design experiments to test specific pathways: for example, siRNA knockdown of suspected molecular targets followed by dose-response assays. Include controls for off-target effects (e.g., inactive enantiomers) and use statistical tools like ANOVA with post-hoc tests to analyze significance. Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved methodologically?

Conduct a meta-analysis of published datasets, applying heterogeneity tests (e.g., I² statistic) to identify sources of variation. Replicate key studies under standardized conditions, controlling for variables like solvent choice (DMSO vs. saline) or cell-line specificity. Use sensitivity analyses to assess robustness. Engage in collaborative data-sharing platforms (e.g., Zenodo) to crowdsource validation, and consult domain experts to evaluate methodological flaws (e.g., unaccounted confounding variables) .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

Employ Design of Experiments (DoE) approaches, such as response surface methodology (RSM), to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Characterize intermediates via LC-MS and troubleshoot side reactions using computational tools (e.g., DFT calculations for transition-state analysis). Compare yields against literature benchmarks and document deviations in open lab notebooks for transparency .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply systems biology models to identify hub targets or synergistic pathways. Validate findings with CRISPR-Cas9 gene editing or chemical probes. Address data integration challenges (e.g., batch effects) via normalization algorithms and replicate experiments .

Q. Methodological and Ethical Considerations

Q. What frameworks ensure ethical rigor in in vivo studies of this compound?

Follow ARRIVE 2.0 guidelines for animal studies, including power analysis for sample size determination and blinding during data collection. Obtain ethics approval for protocols addressing humane endpoints and 3R principles (Replacement, Reduction, Refinement). For human cell lines, verify provenance and consent status via databases like ATCC .

Q. How should researchers address reproducibility challenges in this compound research?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChEMBL or Figshare. Document experimental details using MIAME (for genomics) or MIAPE (for proteomics) standards. Perform internal replication studies and publish negative results to mitigate publication bias .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for dose-response studies of this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Assess goodness-of-fit via R² and AIC metrics. For high-throughput screens, apply false discovery rate (FDR) correction. Visualize data with tools like GraphPad Prism, ensuring error bars represent SEM or SD as justified .

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?

Train models on public datasets (e.g., ChEMBL) using features like molecular descriptors (LogP, polar surface area) or fingerprint vectors. Validate predictions with leave-one-out cross-validation and external test sets. Prioritize compounds for synthesis via Pareto optimization of potency and synthetic accessibility .

Properties

CAS No. |

455255-22-8 |

|---|---|

Molecular Formula |

C25H29NO4 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C25H29NO4/c1-13-10-20(29-5)23-17(8-7-9-19(23)28-4)21(13)24-18(27)12-16-11-14(2)26-15(3)22(16)25(24)30-6/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m1/s1 |

InChI Key |

RPYYNECGOSGRFR-HUUCEWRRSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2[C@H](N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.